molecular formula C14H27BClNO2 B3216876 (S)-Borovaline-(-)-pinanediol-HCl CAS No. 1173167-11-7

(S)-Borovaline-(-)-pinanediol-HCl

Cat. No. B3216876
CAS RN: 1173167-11-7
M. Wt: 287.63 g/mol
InChI Key: KVVHHYLDRUDGST-NTEAFONJSA-N
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Description

(S)-Borovaline-(-)-pinanediol-HCl is a chemical compound that has gained significant attention in scientific research. It is a chiral ligand that has been used in asymmetric catalysis for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (S)-Borovaline-(-)-pinanediol-HCl involves the coordination of the boron atom with the carbonyl group of the substrate. This interaction stabilizes the transition state of the reaction, leading to the formation of the desired product with high enantiomeric purity.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of (S)-Borovaline-(-)-pinanediol-HCl. However, studies have shown that it is relatively non-toxic and has low cytotoxicity. This property makes it a useful chiral ligand in the pharmaceutical industry.

Advantages and Limitations for Lab Experiments

The use of (S)-Borovaline-(-)-pinanediol-HCl as a chiral ligand has several advantages. It enables the production of organic compounds with high enantiomeric purity, which is crucial in the pharmaceutical industry. Additionally, it is relatively non-toxic and has low cytotoxicity, making it safe to use in lab experiments.
However, there are some limitations to the use of (S)-Borovaline-(-)-pinanediol-HCl. It is relatively expensive, which can limit its use in large-scale production. Additionally, its synthesis method is complex, which can make it challenging for researchers without expertise in asymmetric catalysis.

Future Directions

There are several future directions for the use of (S)-Borovaline-(-)-pinanediol-HCl in scientific research. One potential application is in the synthesis of new drugs with high enantiomeric purity. Additionally, it can be used in the production of new materials with specific optical properties. Furthermore, further studies can be conducted to explore its potential use in other areas of chemistry, such as polymer synthesis.
Conclusion
In conclusion, (S)-Borovaline-(-)-pinanediol-HCl is a chiral ligand that has been extensively used in asymmetric catalysis for the synthesis of various organic compounds. Its use enables the production of these compounds with high enantiomeric purity, which is crucial in the pharmaceutical industry. While there are some limitations to its use, there are several future directions for its application in scientific research.

Scientific Research Applications

(S)-Borovaline-(-)-pinanediol-HCl has been extensively used as a chiral ligand in asymmetric catalysis. It has been used in the synthesis of various organic compounds, including α-amino acids, β-amino acids, and cyclic amino acids. The use of (S)-Borovaline-(-)-pinanediol-HCl has enabled the production of these compounds with high enantiomeric purity, which is crucial in the pharmaceutical industry.

properties

IUPAC Name

(1S)-2-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO2.ClH/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;/h8-12H,6-7,16H2,1-5H3;1H/t9-,10-,11+,12-,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHHYLDRUDGST-NTEAFONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733817
Record name (1S)-2-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Borovaline-(-)-pinanediol-HCl

CAS RN

1173167-11-7
Record name (1S)-2-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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